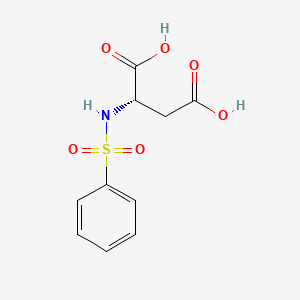
2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide is a chemical compound that belongs to the class of brominated pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide typically involves the bromination of 1-(5-ethylpyridin-2-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products.
化学反応の分析
Types of Reactions
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1-(5-ethylpyridin-2-yl)ethanol.
Oxidation: Formation of 5-ethylpyridine-2-carboxylic acid.
科学的研究の応用
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in reduction or oxidation reactions, altering the compound’s chemical structure and properties.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide
- 1-(5-Bromopyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC名 |
2-bromo-1-(5-ethylpyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c1-2-7-3-4-8(11-6-7)9(12)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChIキー |
RBCPSUOYJCLYBJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)C(=O)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(5-Bromo-4-methoxy-pyrimidin-2-yl)-methyl-amino]-ethanol](/img/structure/B8511819.png)


![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8511845.png)
![3-[[5-(Trifluoromethyl)-2-pyridyl]oxy]-1-propanamine](/img/structure/B8511846.png)
![1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one](/img/structure/B8511849.png)


![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)
